

BzATP Demonstrates Higher Potency than ATP for P2X7 Receptor Activation

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Compound of Interest

Compound Name: BzATP triethylammonium salt

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A comprehensive analysis of experimental data reveals that 2',3'-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP) is a significantly more potent agonist for the P2X7 receptor compared to its endogenous counterpart, Adenosine 5'-triphosphate (ATP). This heightened potency, characterized by a lower half-maximal effective concentration (EC50), establishes BzATP as a crucial tool for researchers investigating the physiological and pathological roles of the P2X7 receptor, which is implicated in inflammation, immune responses, and neuropathic pain.[1]

The P2X7 receptor, an ATP-gated ion channel, requires high concentrations of ATP for activation, typically in the range of 100-1000 μM . [2][3] In contrast, BzATP consistently activates the receptor at much lower concentrations. Experimental data across various species and assay types confirm that BzATP is approximately 5 to 30 times more potent than ATP. [2][3][4] This difference in potency is a critical factor for designing experiments aimed at eliciting robust P2X7 activation. [1]

Quantitative Comparison of Agonist Potency

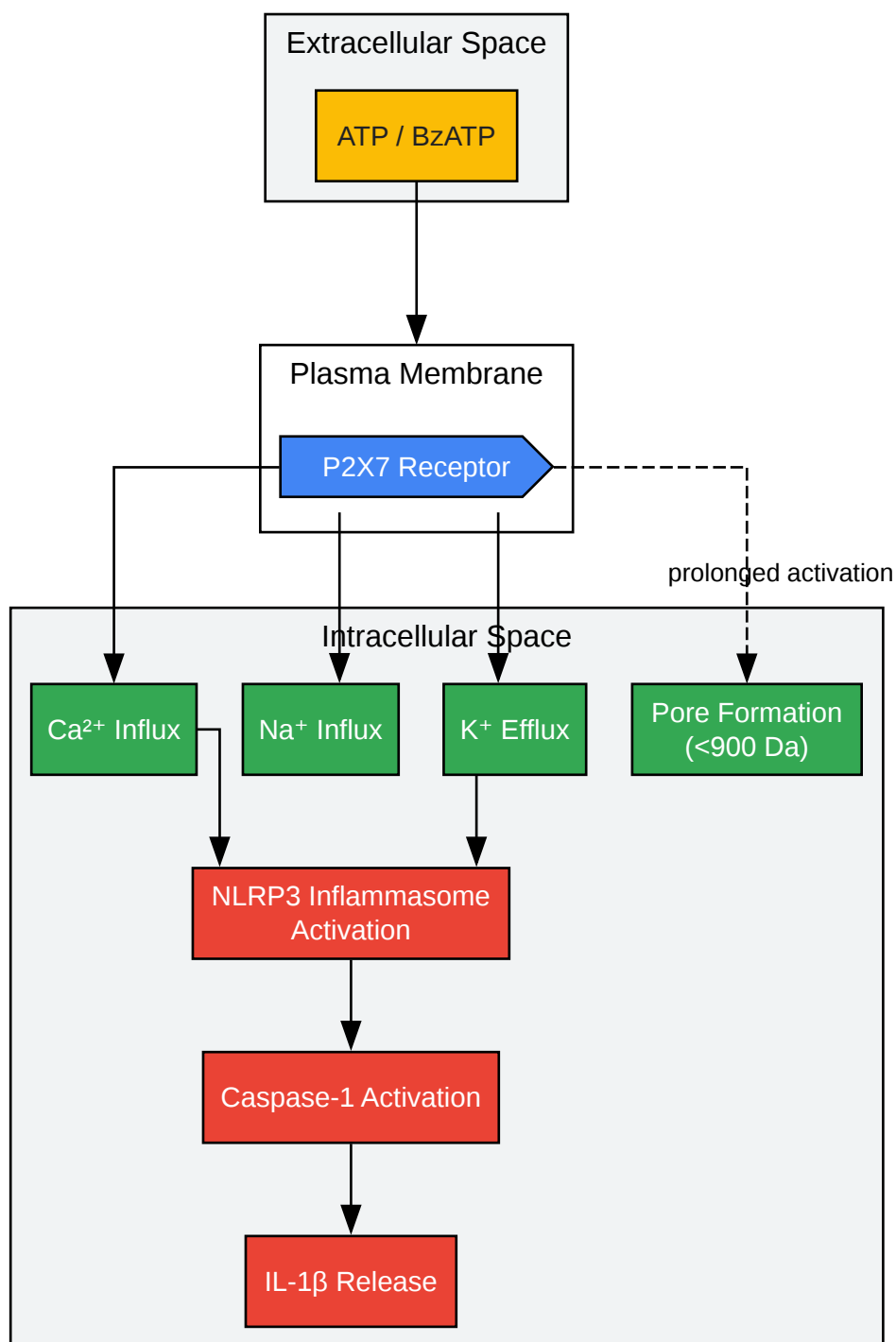
The potency of BzATP and ATP varies across species, a factor attributed to specific amino acid differences in the receptor's structure. [5] The following table summarizes EC50 values obtained from key experimental studies, illustrating the superior potency of BzATP.

Agonist	Species	Assay Type	EC50 (μM)
BzATP	Human	Calcium Influx	7
Human	YO-PRO-1 Uptake	~10-30[1]	
Rat	Calcium Influx	3.6[4][5]	
Rat	Electrophysiology	3.6 ± 0.2[5]	
Mouse	Calcium Influx	285[4]	
Mouse	Electrophysiology	285 ± 16[5]	
ATP	Human	Calcium Influx	~100-1000[1][2][3]
Rat	Electrophysiology	123 ± 4[5]	
Mouse	Electrophysiology	936 ± 21[5]	

Note: EC50 values can vary depending on the specific cell type, receptor expression levels, and experimental conditions.[1]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by either ATP or BzATP initiates a cascade of downstream signaling events. The initial, rapid activation opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion exchange causes membrane depolarization and an increase in intracellular calcium, which acts as a second messenger. With sustained agonist stimulation, a larger, non-selective pore forms, allowing the passage of molecules up to 900 Da. This pore formation is a hallmark of P2X7 activation and can trigger further downstream events, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[1][6]



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P2X7 receptor signaling cascade.

Experimental Protocols

The potency of P2X7 agonists is commonly determined using calcium influx assays or dye uptake assays that measure pore formation.

Calcium Influx Assay

This assay measures the rapid increase in intracellular calcium following P2X7 receptor activation.

Methodology:

- **Cell Preparation:** Plate cells expressing P2X7 receptors (e.g., HEK293 cells stably expressing human P2X7R) in a 96-well black, clear-bottom plate and culture overnight.[\[7\]](#)
- **Dye Loading:** Wash the cells with an appropriate buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Load the cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, by incubating them in a loading solution for 45-60 minutes at 37°C in the dark.[\[7\]](#)
- **Washing:** Gently wash the cells twice with buffer to remove any excess extracellular dye.[\[1\]](#)
[\[7\]](#)
- **Agonist Addition:** Prepare serial dilutions of ATP and BzATP in the assay buffer. Use a fluorescence plate reader equipped with an automated injection system to add the agonists to the wells while simultaneously recording fluorescence.[\[7\]](#)
- **Data Acquisition:** Measure fluorescence intensity (e.g., Excitation: 494 nm, Emission: 516 nm for Fluo-4) before and after agonist addition. The change in fluorescence indicates the influx of calcium.[\[7\]](#)
- **Analysis:** The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F_0). Plot the response against the agonist concentration to determine the EC50 value.[\[7\]](#)

YO-PRO-1 Dye Uptake Assay

This assay measures the formation of the large membrane pore, a characteristic feature of sustained P2X7 activation, by assessing the uptake of the fluorescent dye YO-PRO-1.[\[8\]](#)

Methodology:

- Cell Seeding: Seed cells in a 96-well plate and allow them to adhere.[\[9\]](#)[\[10\]](#)
- Agonist Incubation: Incubate the cells with various concentrations of ATP or BzATP for a defined period (e.g., 15-30 minutes) to induce pore formation.[\[10\]](#)
- Dye Addition: Add a solution containing YO-PRO-1 (e.g., 2 μ M) to each well. The dye will enter cells where the P2X7-associated pore has formed.[\[9\]](#)[\[10\]](#)
- Incubation: Incubate the plate for 10-15 minutes at room temperature in the dark to allow the dye to enter the cells and bind to nucleic acids, which enhances its fluorescence.[\[9\]](#)[\[10\]](#)
- Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Excitation: ~491 nm, Emission: ~509 nm).[\[11\]](#)
- Analysis: An increase in fluorescence corresponds to dye uptake through the P2X7 pore. Plot fluorescence against agonist concentration to calculate the EC50 value.

Typical Assay Workflow (e.g., Calcium Influx)

1. Seed P2X7-expressing cells
in 96-well plate

2. Load cells with
fluorescent indicator dye

3. Wash to remove
excess dye

4. Record baseline
fluorescence

5. Inject Agonist
(ATP or BzATP)

6. Measure fluorescence change
over time

7. Analyze data and
calculate EC50

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